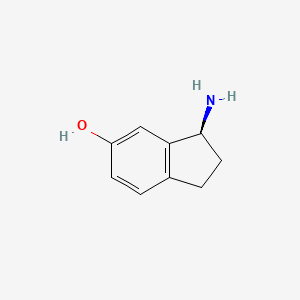

(S)-3-Amino-5-hydroxyindane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPGBDOLGDVNW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679363 | |

| Record name | (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213899-46-7 | |

| Record name | (3S)-3-Amino-2,3-dihydro-1H-inden-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Experimental ¹H NMR of (S)-3-Amino-5-hydroxyindane

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comprehensive analysis of the experimental ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (S)-3-Amino-5-hydroxyindane. As no definitive experimental spectrum for this specific compound is publicly available, this document serves as an expert-level predictive guide. We will leverage established principles of NMR spectroscopy and empirical data from structurally analogous compounds to forecast the ¹H NMR spectrum of this compound. This guide is designed to equip researchers with the foundational knowledge to acquire, interpret, and validate the structure of this and similar molecules.

Introduction to this compound and its Structural Characterization

This compound is a chiral molecule featuring an indane scaffold, which is a common motif in medicinal chemistry. The precise characterization of its three-dimensional structure is paramount for understanding its biological activity and for quality control in synthetic processes. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemistry of the protons within the molecule.

The structure of this compound presents a unique set of considerations for ¹H NMR analysis:

-

Aromatic System: The benzene ring is substituted with a hydroxyl group and an alkyl moiety, leading to a specific splitting pattern for the aromatic protons.

-

Saturated Five-membered Ring: The cyclopentyl portion of the indane core contains three chiral centers (assuming the amino and hydroxyl groups are on the same side of the ring as the aromatic part), resulting in diastereotopic protons with complex spin-spin coupling.

-

Chirality: The stereochemistry at C3, bearing the amino group, influences the magnetic environment of the adjacent methylene protons.

This guide will deconstruct the anticipated ¹H NMR spectrum of this compound, providing a detailed rationale for the predicted chemical shifts and coupling constants.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The chemical shift (δ) of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift (to lower ppm values).

Substituent Effects on the Aromatic Ring:

The aromatic protons of this compound are influenced by two substituents: the electron-donating hydroxyl (-OH) group at C5 and the alkyl portion of the indane ring at C4 and C7a. The hydroxyl group is a strong activating group and will cause a significant upfield shift for the ortho (C4 and C6) and para (C7) protons. The alkyl group has a weaker activating effect. This will result in a predictable pattern for the three aromatic protons.

Protons on the Saturated Ring:

The protons on the five-membered ring (H1, H2, and H3) will exhibit chemical shifts and multiplicities dictated by their proximity to the amino group, the aromatic ring, and their stereochemical relationships (cis or trans) to each other. The proton at C3 (H3), being attached to a carbon bearing an amino group, is expected to be deshielded and appear downfield compared to the other aliphatic protons. The protons at C1 and C2 are diastereotopic and will have distinct chemical shifts and will split each other.

Hypothetical Experimental Protocol

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

-

Mass: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the presence of the amino and hydroxyl groups, which have exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) would be better choices to observe the signals from these protons. For this guide, we will predict the spectrum in DMSO-d₆.

-

Internal Standard: An internal standard is not always necessary with modern spectrometers, which can reference the residual solvent peak.[2] If required, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard 1D proton experiment should be performed.

-

Number of Scans: 16 to 64 scans should be sufficient for a sample of this concentration.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis of this compound.

Predicted ¹H NMR Spectral Data Analysis

Based on the analysis of structurally related compounds, the following ¹H NMR data is predicted for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H4 | ~6.85 | d | J = 7.8 Hz | 1H |

| H6 | ~6.55 | dd | J = 7.8, 2.0 Hz | 1H |

| H7 | ~6.50 | d | J = 2.0 Hz | 1H |

| H3 | ~4.0 - 4.2 | m | - | 1H |

| H1a (endo) | ~2.8 - 3.0 | dd | Jgem = ~16 Hz, Jvic = ~8 Hz | 1H |

| H1b (exo) | ~2.6 - 2.8 | dd | Jgem = ~16 Hz, Jvic = ~6 Hz | 1H |

| H2a | ~2.2 - 2.4 | m | - | 1H |

| H2b | ~1.8 - 2.0 | m | - | 1H |

| -OH | ~9.0 | br s | - | 1H |

| -NH₂ | ~3.4 | br s | - | 2H |

4.1. Justification of Predicted Chemical Shifts and Multiplicities

-

Aromatic Protons (H4, H6, H7): The aromatic region of indane typically appears around 7.1-7.3 ppm.[3] In 5-aminoindan, the aromatic protons are shifted upfield to ~6.5-7.0 ppm due to the electron-donating amino group.[4] Similarly, a hydroxyl group will cause a significant upfield shift. Therefore, for 5-hydroxyindane, the aromatic protons are expected in a similar range. In our target molecule, the hydroxyl group at C5 will strongly shield the ortho protons (H4 and H6) and the para proton (H7). H4 will be a doublet coupled to H6. H6 will be a doublet of doublets, coupled to both H4 and H7. H7 will be a doublet with a smaller coupling to H6.

-

Aliphatic Protons (H1, H2, H3):

-

H3: This proton is on the carbon bearing the amino group, which is electron-withdrawing, causing a downfield shift. In 1-aminoindane, the proton on the carbon with the amino group (H1) is at ~4.3 ppm.[5] We predict a similar, slightly upfield shift for H3 in our molecule due to the different substitution pattern. It will be a multiplet due to coupling with the two H2 protons.

-

H1 Protons: These are benzylic protons and are expected to be downfield compared to the H2 protons. In indane, the C1 and C3 protons are at ~2.9 ppm.[1] They are diastereotopic and will appear as two distinct signals, each being a doublet of doublets due to geminal coupling with each other and vicinal coupling with one of the H2 protons.

-

H2 Protons: These protons are further from the aromatic ring and the amino group, so they will be the most upfield of the aliphatic ring protons. In indane, the C2 protons are at ~2.0 ppm.[1] They are also diastereotopic and will each appear as a multiplet due to geminal coupling and vicinal coupling to H1 and H3 protons.

-

-

Exchangeable Protons (-OH and -NH₂): In DMSO-d₆, the protons of the hydroxyl and amino groups typically appear as broad singlets. The phenolic -OH proton is expected to be significantly downfield, around 9.0 ppm. The -NH₂ protons are expected to be in the range of 3-4 ppm.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton signals and confirm the structure, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[2] For this compound, COSY would be crucial for:

-

Confirming the connectivity in the five-membered ring by showing correlations between H3 and the H2 protons, and between the H2 and H1 protons.

-

Identifying the coupling partners in the aromatic region (H4 with H6, and H6 with H7).

-

Predicted COSY Correlations

Caption: Predicted ¹H-¹H COSY correlations for this compound.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.[2] It would be used to:

-

Confirm the assignment of each proton to its corresponding carbon atom.

-

Distinguish between the diastereotopic protons at C1 and C2 by correlating them to their respective carbon signals.

-

Conclusion

References

-

Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? [Online forum post]. ResearchGate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Cremer, D., & Olsson, L. (1999). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 103(44), 8943-8954. [Link]

- Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Progress in Nuclear Magnetic Resonance Spectroscopy, 13(4), 315-358.

- Öhman, T., Berden, J. A., & Spjuth, O. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

-

LibreTexts. (2021). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

¹³C NMR Spectral Analysis of (S)-3-Amino-5-hydroxyindane: A Technical Guide for Drug Development Professionals

Introduction: The Significance of (S)-3-Amino-5-hydroxyindane and the Role of ¹³C NMR in its Characterization

This compound is a key chiral building block in the synthesis of various pharmacologically active molecules. Its rigid, bicyclic structure and defined stereochemistry make it a valuable scaffold in drug discovery, particularly for targeting G-protein coupled receptors and enzymes. The precise structural elucidation of this intermediate is paramount to ensure the stereochemical integrity and purity of the final active pharmaceutical ingredient (API). Among the suite of analytical techniques available for this purpose, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides a detailed carbon fingerprint of the molecule.

This in-depth technical guide provides a comprehensive overview of the ¹³C NMR spectral analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to acquire, interpret, and utilize ¹³C NMR data for the structural verification and quality control of this important synthetic intermediate. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol, and present a thorough spectral interpretation.

Theoretical Principles: Predicting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization state (sp² or sp³), its local electronic environment, and the nature of the neighboring atoms and functional groups.

The molecular structure with the numbering of the carbon atoms is presented below:

Caption: Workflow for the ¹³C NMR spectral analysis.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural elucidation and quality control of this compound. By understanding the theoretical principles of chemical shifts and employing a robust experimental protocol including DEPT experiments, a complete and unambiguous assignment of all carbon signals can be achieved. This provides a high level of confidence in the identity and purity of this critical pharmaceutical intermediate, ensuring the integrity of the subsequent drug development process. The predicted spectral data and the detailed workflow presented in this guide serve as a valuable resource for scientists and researchers working with this and structurally related molecules.

References

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. [Link]

-

¹³C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

5-Indanol. (n.d.). PubChem. [Link]

-

4-Indanol - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]

-

DEPT 13C NMR Spectroscopy. (2023, September 20). Organic Chemistry | OpenStax. [Link]

-

A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. (1986). Indian Academy of Sciences. [Link] -

13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

-

13C NMR spectrum of 3-hydroxybutanone (acetoin). (n.d.). Doc Brown's Chemistry. [Link]

-

13C NMR shifts of amino acids and related compounds. (n.d.). ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

Expeditious Synthesis of 1-Aminoindane Derivatives by-[1][2]Hydride Shift Mediated C(sp3)–H Bond Functionalization. (n.d.). [Link]

-

HCOOH, an Inexpensive, Convenient, and Practical 13C NMR Solvent for Strong Polar Amino Acids and their Derivatives. (2025, August 7). ResearchGate. [Link]

-

13C NMR spectra of adamantane derivatives. (n.d.). [Link]

-

13C Direct Detected NMR for Challenging Systems. (n.d.). PubMed Central (PMC). [Link]

-

Calculation of 13 C chemical shift values #nmr #cmr. (2024, November 27). YouTube. [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Aminoindanes

Abstract

The chiral aminoindane scaffold has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid bicyclic structure provides a unique conformational constraint that has proven invaluable in the design of highly selective therapeutic agents and catalysts. This in-depth technical guide chronicles the journey of chiral aminoindanes, from their early, often serendipitous, discoveries to the sophisticated synthetic strategies and diverse applications that define their current prominence. We will explore the seminal moments in their history, delve into the evolution of synthetic methodologies—from classical resolutions to cutting-edge biocatalysis—and examine their critical role in the development of impactful pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged structural motif.

Genesis: The Dawn of Aminoindanes and the Recognition of Chirality

The story of chiral aminoindanes is intrinsically linked to the broader history of stereochemistry. The concept of chirality, the property of non-superimposable mirror images, was first unraveled by Louis Pasteur in 1848 through his meticulous work with tartaric acid crystals. However, it would take several decades for the profound implications of chirality in biological systems to be fully appreciated.

The indane framework itself was first reported in the late 19th century. One of the earliest documented syntheses of an aminoindane derivative was by H. Decker and P. D. in 1905, who described the preparation of 1-aminoindan. Their work laid the foundational chemical knowledge for this class of compounds. Early synthetic efforts were primarily focused on the preparation of racemic mixtures, with the separation of individual enantiomers being a significant challenge.

The initial therapeutic interest in aminoindanes emerged in the mid-20th century, with research exploring their potential as anti-Parkinsonian agents.[1][2] These early investigations, while not always leading to successful drugs, highlighted the biological activity of the aminoindane scaffold and set the stage for future discoveries.

The Great Divide: Methods for Achieving Enantiopurity

The realization that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles spurred the development of methods to obtain enantiomerically pure compounds. For chiral aminoindanes, this journey has seen a remarkable evolution from laborious classical techniques to highly efficient modern synthetic strategies.

Classical Resolution: A Legacy of Diastereomeric Salt Formation

For many years, the primary method for obtaining enantiomerically pure aminoindanes was through classical resolution. This technique relies on the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization.

A widely used resolving agent for racemic 1-aminoindan is L-tartaric acid . The differential solubility of the resulting diastereomeric salts, (R)-1-aminoindan-(+)-tartrate and (S)-1-aminoindan-(+)-tartrate, in a suitable solvent allows for their separation.

Table 1: Common Resolving Agents for 1-Aminoindan

| Resolving Agent | Target Enantiomer Isolated from Precipitate | Reference |

| L-(+)-Tartaric Acid | (S)-1-aminoindan | [3] |

| D-(-)-Tartaric Acid | (R)-1-aminoindan | [3] |

| L-(-)-Malic Acid | (R)-1-aminoindan | [3] |

| (R)-Mandelic Acid | (R)-N-benzyl-1-aminoindan | [3] |

Experimental Protocol: Classical Resolution of (±)-1-Aminoindan with L-(+)-Tartaric Acid

Objective: To resolve racemic 1-aminoindan into its constituent enantiomers using L-(+)-tartaric acid.

Materials:

-

Racemic 1-aminoindan

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve racemic 1-aminoindan (1.0 eq) in methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the aminoindan solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then chill in an ice bath to promote crystallization.

-

-

Fractional Crystallization:

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in the (S)-1-aminoindan-(+)-tartrate salt.[3]

-

The mother liquor will be enriched in the (R)-1-aminoindan-(+)-tartrate salt.

-

To improve the enantiomeric purity of the (S)-enantiomer, the collected crystals can be recrystallized from fresh methanol.

-

-

Liberation of the Free Amine:

-

Suspend the enriched diastereomeric salt in water.

-

Add an aqueous solution of sodium hydroxide with stirring until the salt dissolves and the solution becomes basic (pH > 10).

-

Extract the liberated free amine into an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 1-aminoindan.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

-

The Rise of Asymmetric Synthesis: Building Chirality Intelligently

While classical resolution remains a viable method, it is inherently inefficient, with a theoretical maximum yield of 50% for the desired enantiomer. The advent of asymmetric synthesis has revolutionized the production of chiral compounds, including aminoindanes, by enabling the direct formation of a single enantiomer.

2.2.1 Asymmetric Hydrogenation and Transfer Hydrogenation

A powerful strategy for the asymmetric synthesis of chiral amines is the hydrogenation of a prochiral precursor, such as an enamine or an oxime, using a chiral catalyst. Rhodium and Ruthenium complexes with chiral phosphine ligands have been particularly successful in this regard.

For instance, the asymmetric transfer hydrogenation of 1-indanone oxime can yield chiral 1-aminoindan with high enantioselectivity. This method avoids the need for high-pressure hydrogen gas, making it more amenable to standard laboratory setups.

Diagram 1: Asymmetric Synthesis of 1-Aminoindan via Transfer Hydrogenation

Caption: Asymmetric transfer hydrogenation of 1-indanone oxime.

2.2.2 Biocatalysis: Nature's Approach to Chirality

In recent years, biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral amines. Enzymes, operating under mild conditions with exquisite stereoselectivity, offer significant advantages over traditional chemical methods.

Transaminases (TAs) have proven to be particularly valuable for the synthesis of chiral aminoindanes.[3][4] These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone (e.g., 1-indanone), producing the corresponding chiral amine with high enantiomeric excess.

Diagram 2: Biocatalytic Synthesis of Chiral 1-Aminoindan using a Transaminase

Caption: Transaminase-catalyzed synthesis of chiral 1-aminoindan.

Experimental Protocol: Biocatalytic Asymmetric Amination of 1-Indanone

Objective: To synthesize enantiomerically enriched 1-aminoindan from 1-indanone using a transaminase.

Materials:

-

1-Indanone

-

Transaminase (commercially available, e.g., from Codexis or Almac)

-

Isopropylamine (or other suitable amino donor)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory equipment for biocatalytic reactions (e.g., shaker incubator)

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, prepare a buffered aqueous solution containing the transaminase, PLP, and the amino donor.

-

Add 1-indanone to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature and pH for the chosen transaminase (typically 25-40 °C and pH 7-9) with agitation (e.g., in a shaker incubator).

-

Monitor the progress of the reaction by analytical techniques such as HPLC or GC to determine the conversion of the ketone and the enantiomeric excess of the amine product.

-

-

Work-up and Isolation:

-

Once the reaction has reached the desired conversion, stop the reaction by adjusting the pH or by adding a water-immiscible organic solvent.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chiral 1-aminoindan.

-

-

Purification and Analysis:

-

Purify the product by column chromatography or distillation if necessary.

-

Determine the yield and enantiomeric excess of the final product.

-

The Impact on Drug Discovery and Development

The availability of enantiomerically pure aminoindanes has had a profound impact on medicinal chemistry, leading to the development of several important drugs. The rigid indane framework serves as a valuable scaffold for orienting pharmacophoric groups in a well-defined three-dimensional space, leading to enhanced potency and selectivity for their biological targets.

Rasagiline: A Selective MAO-B Inhibitor for Parkinson's Disease

Rasagiline (Azilect®) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[5][6] The active pharmaceutical ingredient is the (R)-enantiomer of N-propargyl-1-aminoindan. The discovery of rasagiline exemplifies the importance of chirality in drug action. The racemic mixture of N-propargyl-1-aminoindan was first synthesized in the 1970s, but it was the later isolation and pharmacological characterization of the individual enantiomers that revealed the superior activity of the (R)-isomer.[7]

The industrial synthesis of rasagiline relies on the efficient production of (R)-1-aminoindan, often through classical resolution or, more recently, through asymmetric synthesis.

Diagram 3: The Rasagiline Discovery Timeline

Caption: Key milestones in the development of Rasagiline.

Indinavir: A Landmark HIV Protease Inhibitor

Indinavir (Crixivan®) is an HIV protease inhibitor that played a pivotal role in the development of highly active antiretroviral therapy (HAART).[8][9] A key structural component of indinavir is the chiral cis-1-amino-2-indanol moiety. The rigid indane ring system helps to position the molecule within the active site of the HIV protease, leading to potent inhibition of the enzyme. The synthesis of Indinavir was a significant achievement in medicinal and process chemistry, requiring the development of efficient methods for the preparation of the enantiomerically pure aminoindanol building block.[2][8][10]

Other Therapeutic Applications and Future Directions

The chiral aminoindane scaffold is present in a growing number of investigational drugs and research compounds. For example, derivatives of 2-aminoindane have been explored for their activity as monoamine releasing agents and for their potential in treating psychiatric disorders.[11] Furthermore, chiral aminoindanes and their derivatives, such as cis-1-amino-2-indanol, are widely used as chiral auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of a broad range of other chiral molecules.[2][12][13]

Conclusion

The journey of chiral aminoindanes from their initial synthesis to their current status as a privileged scaffold in drug discovery and asymmetric synthesis is a testament to the power of stereochemistry in chemical and biological sciences. The evolution of synthetic methodologies, from classical resolution to modern asymmetric and biocatalytic approaches, has made these valuable building blocks readily accessible. As our understanding of biological systems deepens and the demand for enantiomerically pure compounds continues to grow, the importance of the chiral aminoindane scaffold is set to expand even further, promising new therapeutic agents and innovative catalytic systems for the future.

References

- WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents. (2012). Accessed January 23, 2026.

-

Syntheses of FDA Approved HIV Protease Inhibitors - PMC - PubMed Central. (n.d.). Accessed January 23, 2026. [Link]

-

Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC - PubMed Central. (2017). Accessed January 23, 2026. [Link]

-

cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC - NIH. (2018). Accessed January 23, 2026. [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). Accessed January 23, 2026. [Link]

-

Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis | Organic Letters. (2021). Accessed January 23, 2026. [Link]

-

A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Organic Process Research & Development - ACS Publications. (2014). Accessed January 23, 2026. [Link]

-

Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed. (2008). Accessed January 23, 2026. [Link]

-

Reaction pathway of 2-indanone oxime hydrogenation in neutral or basic... - ResearchGate. (n.d.). Accessed January 23, 2026. [Link]

-

Synthesis of the piperazine subunit of Indinavir - Arkivoc. (n.d.). Accessed January 23, 2026. [Link]

-

Rasagiline - Wikipedia. (n.d.). Accessed January 23, 2026. [Link]

-

Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - ResearchGate. (n.d.). Accessed January 23, 2026. [Link]

- US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents. (n.d.). Accessed January 23, 2026.

-

cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed - NIH. (1998). Accessed January 23, 2026. [Link]

-

Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Accessed January 23, 2026. [Link]

-

(A) The current commercial synthesis of rasagiline mesylate (1). (B)... - ResearchGate. (n.d.). Accessed January 23, 2026. [Link]

- WO2024041961A2 - Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine - Google Patents. (n.d.). Accessed January 23, 2026.

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Accessed January 23, 2026. [Link]

-

Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives - PubMed. (2015). Accessed January 23, 2026. [Link]

-

The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids - MDPI. (2024). Accessed January 23, 2026. [Link]

-

Cu-catalyzed coupling of indanone oxime acetates with thiols to 2,3-difunctionalized indenones - Chemical Communications (RSC Publishing). (n.d.). Accessed January 23, 2026. [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Accessed January 23, 2026. [Link]

-

Über einige Derivate des Piperonals - ResearchGate. (n.d.). Accessed January 23, 2026. [Link]

-

Indinavir - Wikipedia. (n.d.). Accessed January 23, 2026. [Link]

-

cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes | Request PDF - ResearchGate. (n.d.). Accessed January 23, 2026. [Link]

-

Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing). (2009). Accessed January 23, 2026. [Link]

- US8901352B2 - Method for the synthesis of rasagiline - Google Patents. (n.d.). Accessed January 23, 2026.

-

Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. (2023). Accessed January 23, 2026. [Link]

-

Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors | ACS Omega. (2022). Accessed January 23, 2026. [Link]

-

Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN® - CHIMIA. (n.d.). Accessed January 23, 2026. [Link]

-

Scheme 1. Solid-phase synthesis of indinavir analogues library. - ResearchGate. (n.d.). Accessed January 23, 2026. [Link]

-

Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PubMed Central. (2026). Accessed January 23, 2026. [Link]

-

Preparation and in vitro Evaluation of Rasagiline Mesylate Hybrid Nanoparticles - PMC. (n.d.). Accessed January 23, 2026. [Link]

-

Resolution of a Racemic Mixture - Science Learning Center. (n.d.). Accessed January 23, 2026. [Link]

-

Asymmetric fluorinations of 1‐indanone‐2‐carboxylates and their... - ResearchGate. (n.d.). Accessed January 23, 2026. [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. (n.d.). Accessed January 23, 2026. [Link]

-

Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor | ACS Catalysis - ACS Publications. (2021). Accessed January 23, 2026. [Link]

-

Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst - Chemical Communications (RSC Publishing). (n.d.). Accessed January 23, 2026. [Link]

-

Asymmetric amination of ketones using ω-transaminase. (A) Pyruvate is... - ResearchGate. (n.d.). Accessed January 23, 2026. [Link]

Sources

- 1. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 8. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indinavir - Wikipedia [en.wikipedia.org]

- 10. chimia.ch [chimia.ch]

- 11. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the indane scaffold in medicinal chemistry

An In-depth Technical Guide to the Biological Significance of the Indane Scaffold in Medicinal Chemistry

Executive Summary

The indane scaffold, a bicyclic hydrocarbon framework consisting of a fused benzene and cyclopentane ring, represents a quintessential "privileged structure" in medicinal chemistry.[1] Its rigid conformation and versatile chemical functionality have made it a cornerstone in the design of a multitude of therapeutic agents across diverse disease areas. This guide provides a comprehensive analysis of the indane scaffold's biological significance, delving into its role in neurodegenerative diseases, viral infections, and oncology. We will explore the structure-activity relationships (SAR) that govern its efficacy, detail key synthetic and analytical protocols, and offer insights into the future trajectory of indane-based drug discovery.

The Indane Scaffold: A Privileged Foundation for Drug Design

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The indane core, with its fused aromatic and aliphatic rings, provides a rigid, three-dimensional structure that can be strategically functionalized to achieve specific interactions with protein binding pockets.[1] This inherent structural advantage minimizes the entropic penalty upon binding, often leading to enhanced potency.

The versatility of the indane system is further amplified by the numerous synthetic strategies available for its modification.[2][3] Functional groups can be readily introduced onto both the aromatic and aliphatic rings, allowing for fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4]

Indane in Neurodegenerative Disorders: The Donepezil Story

Perhaps the most prominent example of an indane-based therapeutic is Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] Donepezil's efficacy stems from its potent and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action: Dual Binding Site Inhibition

Donepezil's indanone moiety is crucial for its interaction with the AChE active site. It engages in a π-π stacking interaction with the indole ring of a key tryptophan residue (Trp86) in the catalytic anionic site (CAS) of the enzyme.[5] The rest of the molecule extends to the peripheral anionic site (PAS), effectively blocking the enzyme's gorge and preventing substrate entry. This dual-binding mechanism accounts for its high inhibitory potency.[5]

Structure-Activity Relationship (SAR) of Indanone-based AChE Inhibitors

The development of Donepezil has spurred extensive research into related indanone derivatives, revealing key structural requirements for AChE inhibition.

-

The Indanone Core: Essential for the foundational π-π stacking interaction in the CAS.

-

The Linker: The length and nature of the linker connecting the indanone to the peripheral site-binding moiety are critical for optimal orientation within the enzyme's gorge.

-

The Peripheral Site Moiety: Typically a basic nitrogen-containing group, such as the N-benzylpiperidine in Donepezil, which interacts with residues like Trp286 and Tyr341 in the PAS.[5]

The logical flow from the core scaffold to a highly potent inhibitor is a classic example of structure-based drug design.

Caption: Workflow for the rational design of Donepezil.

Antiviral Potency: Indinavir and the Fight Against HIV

The indane scaffold is also central to the design of potent antiviral agents, most notably Indinavir, an HIV protease inhibitor.[6][7] HIV protease is an essential enzyme for the virus's life cycle, cleaving viral polyproteins into functional proteins required for producing mature virions.[8]

Indinavir's design is a triumph of mimicking the transition state of the natural substrate of HIV protease. The core of the molecule, featuring a hydroxyethylene backbone, mimics the tetrahedral intermediate of peptide bond hydrolysis. The indane moiety itself serves as a rigid, hydrophobic group that fits snugly into the S2 hydrophobic pocket of the enzyme, displacing a structural water molecule and contributing significantly to the binding affinity.[8]

While highly effective, the clinical use of Indinavir has declined due to a demanding dosing regimen and side effects.[8] Nevertheless, it remains a textbook example of how the indane scaffold can be incorporated into a peptidomimetic structure to achieve potent and specific enzyme inhibition.

The Indane Scaffold in Oncology: Targeting Cancer Cell Proliferation

The rigid nature of the indane scaffold makes it an attractive starting point for developing anticancer agents that target various oncologic pathways.[1] Research has demonstrated the efficacy of indane derivatives against multiple cancer cell lines, including breast, prostate, and lung cancer.[9][10]

Indanocine: A Microtubule-Binding Agent

One notable example is Indanocine, a synthetic indanone that exhibits potent antiproliferative activity by disrupting microtubule dynamics.[11] It binds to tubulin at the colchicine-binding site, inhibiting its polymerization into microtubules. This disruption of the mitotic apparatus leads to cell cycle arrest and ultimately induces apoptosis.[11] A significant finding is that Indanocine can induce apoptosis in multidrug-resistant (MDR) cancer cells, suggesting it may be a valuable lead for developing therapies against drug-resistant tumors.[11]

Hybrid Scaffolds and Cytotoxicity

Recent strategies involve creating hybrid molecules that combine the indanone ring system with other bioactive fragments to enhance anticancer activity.[9] For instance, hybridizing an indanone with a benzophenone moiety has yielded compounds with significant cytotoxicity against breast (MCF7, SKBR3), prostate (DU145), and lung (A549) cancer cell lines.[9][12] These hybrid molecules can cause cell cycle arrest at the S-phase, suggesting they may induce cell death through DNA damage pathways.[9]

Quantitative Data on Indane Derivatives in Oncology

The following table summarizes the in vitro cytotoxicity of selected indane-based compounds against various human cancer cell lines.

| Compound ID | Scaffold Type | Cell Line | IC₅₀ (µM) | Reference |

| Indanocine | Indanone | MCF-7/ADR (MDR Breast) | ~0.1 | [11] |

| Hybrid 47 (E-config) | Indanone-Benzophenone | SKBR3 (Breast, HER2+) | 1.04 | [9][10] |

| Hybrid 49 (E-config) | Indanone-Benzophenone | A549 (Lung) | 14.9 | [9][10] |

| Carbocyclic Nucleoside 1 | Indane-Nucleoside | L1210/0 (Murine Leukemia) | 2.5 | [13] |

| Carbocyclic Nucleoside 2 | Indane-Nucleoside | Molt4/C8 (Human T-lymphocyte) | 3.1 | [13] |

Experimental Protocols: A Validated Approach

To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of indane derivatives.

Protocol 1: Synthesis of a Styrylated 1,3-Indanedione Derivative

This protocol is based on the Knoevenagel condensation, a common method for forming C=C bonds.[14]

Objective: To synthesize a styrylated indanedione Schiff base precursor.

Materials:

-

1,3-Indanedione

-

1-(4-aminophenyl)ethanone

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

Procedure:

-

Reactant Solubilization: In a 250 mL round-bottom flask, dissolve 1,3-indanedione (0.1 mol) and 1-(4-aminophenyl)ethanone (0.1 mol) in 100 mL of absolute ethanol.

-

Catalyst Addition: Add 5-10 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectral analysis (FT-IR, NMR, Mass Spectrometry) to confirm its structure and purity.[14]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol assesses the ability of a compound to inhibit cell proliferation.[11]

Objective: To determine the IC₅₀ value of an indane derivative against a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Indane derivative test compound (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (cell culture grade)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indane test compound in culture medium. Replace the old medium with 100 µL of fresh medium containing the varying concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Key steps of the MTT cell viability assay.

Future Perspectives

The indane scaffold continues to be a fertile ground for drug discovery. Its rigid structure is ideal for designing inhibitors that target protein-protein interfaces, a challenging but increasingly important area in drug development.[15] Furthermore, the application of modern synthetic techniques and computational modeling will undoubtedly lead to the discovery of novel indane derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Hybridization strategies, where the indane core is combined with other pharmacophores, will likely yield multi-target agents for complex diseases like cancer and neurodegenerative disorders.[5][9]

References

-

Daina, A., L'Homme, C., & Carrupt, P.-A. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6529. [Link]

-

Zhang, T., O'Brien, J. E., Al-Mokhtar, M. A., Tabana, Y. M., Al-Kassas, R., Zaki, A. G., ... & Sheridan, H. (2023). Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. Bioorganic & Medicinal Chemistry, 92, 117424. [Link]

-

Various Authors. (2025). Synthesis of Indane and its analogues. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Indane. Wikipedia. [Link]

-

Bandero-Filho, V.C., Zhang, T., Chan, K., O'Driscoll, L., Corcoran, C., Frankish, N., & Sheridan, H. (2014). Drug discovery: Novel indane scaffolds with anticancer activity. Arrow@TU Dublin. [Link]

-

Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ResearchGate. [Link]

-

Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Indinavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Bandero Filho, V., Zhang, T., Chan, K., O'Driscoll, L., Corcoran, C., Frankish, N., & Sheridan, H. (2014). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Arrow@TU Dublin. [Link]

-

Singh, P., & Kumar, A. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Medicinal Chemistry Research, 26(4), 723-742. [Link]

-

Wang, Z., et al. (2025). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. Acta Pharmaceutica Sinica B. [Link]

-

Nayek, U., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(6), 849-865. [Link]

-

Pérez-Garrido, A., et al. (2009). Synthesis and QSAR study of the anticancer activity of some novel indane carbocyclic nucleosides. European Journal of Medicinal Chemistry, 44(3), 1159-1167. [Link]

-

Wikipedia contributors. (n.d.). Indinavir. Wikipedia. [Link]

-

Singh, S., et al. (2024). Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer's agents: synthesis, in-silico and pharmacological evaluations. Scientific Reports, 14(1), 1629. [Link]

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 2736-2764. [Link]

-

Drug Design. (n.d.). Structure Activity Relationships. DrugDesign.org. [Link]

-

Pongsathorn, P., et al. (2022). Roles of hybrid donepezil scaffolds as potent human acetylcholinesterase inhibitors using in silico interaction analysis, drug-likeness, and pharmacokinetics prediction. Chemico-Biological Interactions, 368, 110227. [Link]

-

Nayek, U., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Publications. [Link]

-

Kumar, A., et al. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2849. [Link]

-

Leoni, L. M., et al. (2000). Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. Journal of the National Cancer Institute, 92(3), 217-224. [Link]

-

Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Fiveable. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. fiveable.me [fiveable.me]

- 5. Roles of hybrid donepezil scaffolds as potent human acetylcholinesterase inhibitors using in silico interaction analysis, drug-likeness, and pharmacokinetics prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Indinavir - Wikipedia [en.wikipedia.org]

- 9. Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. arrow.tudublin.ie [arrow.tudublin.ie]

- 13. Synthesis and QSAR study of the anticancer activity of some novel indane carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsr.com [ijpsr.com]

- 15. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of (S)-3-Amino-5-hydroxyindane Bioactivity: A Senior Application Scientist's Guide

An In-Depth Technical Guide

Abstract

(S)-3-Amino-5-hydroxyindane is a rigid cyclic analog of norepinephrine and a key structural motif found in several pharmacologically active agents. Its constrained conformation makes it an attractive scaffold for designing selective ligands for various biological targets. This technical guide provides a comprehensive, field-proven workflow for the in silico prediction of its bioactivity. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating predictive cascade. We will detail a multi-stage computational approach encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, providing actionable protocols and the rationale necessary for researchers in drug discovery and computational biology.

Introduction: The Rationale for In Silico Analysis

In modern drug discovery, front-loading the development pipeline with high-quality candidates is paramount. In silico techniques, which use computer simulations to predict how a molecule will behave, are essential for achieving this. They allow for the rapid, cost-effective screening of compounds against numerous biological targets, prioritizing experimental resources for the most promising candidates.

The molecule of interest, this compound, presents a compelling case for computational analysis. Its rigid indane core reduces the conformational entropy penalty upon binding to a target, a favorable thermodynamic property. However, its specific bioactivity is not widely characterized, making it an ideal subject for exploratory in silico investigation. This guide outlines a logical and scientifically rigorous workflow to elucidate its potential biological roles and drug-like properties.

The Predictive Workflow: A Multi-Pillar Approach

Our predictive strategy is built on a cascading workflow where the output of each stage informs the next. This ensures that computational effort is focused and that confidence in the final prediction is progressively built.

Caption: High-level overview of the in silico bioactivity prediction workflow.

The process of drug discovery traditionally begins with identifying a biological target. Computer-Aided Drug Design (CADD) then uses either the structure of this target or the structure of known active molecules to find or design new drug candidates. This computational approach accelerates the discovery of drug-like compounds by making the search more targeted than traditional high-throughput screening.

Stage 1: Target Identification & Validation

Expertise & Experience: Before we can predict how our molecule binds, we must first identify what it is likely to bind to. A common mistake is to select a target based on weak hypotheses. Our approach is to cast a wide, yet computationally efficient, net using reverse docking and supplement it with deep literature mining.

Trustworthiness: This dual approach is self-validating. Reverse docking provides a data-driven, unbiased list of potential targets, while literature analysis grounds these findings in established biological context. A target that appears in both analyses is immediately prioritized.

Protocol 1: Reverse Docking for Target Fishing

Reverse docking flips the conventional screening paradigm: instead of screening many compounds against one target, we screen one compound against a library of many potential targets.

-

Ligand Preparation:

-

Generate a 3D conformation of this compound. Use a tool like Open Babel or the RDKit library in Python.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring the ligand's geometry is realistic.

-

-

Target Library Selection:

-

Utilize a pre-compiled and validated library of protein structures, such as the PDBbind or Sc-PDB databases. These databases contain high-quality, druggable binding sites.

-

-

High-Throughput Docking:

-

Automate the docking process against the entire target library using a fast and reliable docking program like AutoDock Vina or QuickVina 2.

-

Causality: We choose these tools for their balance of speed and accuracy, which is essential for screening thousands of targets.

-

-

Hit List Generation & Filtering:

-

Rank the targets based on the predicted binding affinity (docking score).

-

Filter the results to remove proteins with poor druggability scores or those irrelevant to human biology (if applicable).

-

Group the remaining hits by protein family to identify trends (e.g., a preference for kinases, GPCRs, etc.).

-

Stage 2: High-Fidelity Molecular Docking

Expertise & Experience: Once a prioritized list of targets is established, we perform a more rigorous, high-fidelity docking analysis. This is not a simple re-run of the screening. Here, meticulous preparation of both the protein and ligand is the single most important factor determining the reliability of the prediction.

Trustworthiness: Our protocol includes a crucial re-docking step of the original co-crystallized ligand (if available). The model is only considered trustworthy if it can reproduce the experimentally observed binding pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

Caption: Detailed workflow for a single protein-ligand docking experiment.

Protocol 2: Structure-Based Docking with AutoDock Vina

This protocol outlines the steps for docking this compound into a single, prepared protein target.

-

Protein Preparation:

-

Download the protein structure from the RCSB PDB.

-

Using AutoDock Tools, remove water molecules and heteroatoms not essential for binding.

-

Add polar hydrogens, as they are critical for forming hydrogen bonds.

-

Compute Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.

-

Save the final prepared protein in the PDBQT file format.

-

-

Ligand Preparation:

-

Use the previously generated 3D structure of this compound.

-

Load it into AutoDock Tools to automatically detect the rotatable bonds. The rigidity of the indane core is an advantage here, simplifying the conformational search.

-

Save the prepared ligand in the PDBQT file format.

-

-

Grid Generation:

-

Define a "grid box" that encompasses the entire binding site of the protein. This box defines the search space for the ligand.

-

Causality: The size of the box is a trade-off. Too small, and you might miss the correct binding pose. Too large, and the search becomes computationally expensive and less accurate. A good starting point is a box that extends 10-15 Å beyond the known co-crystallized ligand.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface. Specify the prepared protein, the prepared ligand, the grid box configuration, and an output file name.

-

Set the exhaustiveness parameter. This controls the thoroughness of the conformational search. A value of 8 is a good default, but for final, high-quality runs, increasing it to 16 or 32 is recommended.

-

-

Analysis of Results:

-

Vina will output a set of binding poses (typically 9 by default), ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

-

Visualize the top-scoring poses in a molecular viewer like PyMOL or ChimeraX.

-

Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues. A plausible binding mode must be stabilized by chemically sensible interactions.

-

Data Presentation: Hypothetical Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | 6CM4 | -8.9 | Asp114, Ser193, Phe389 |

| Beta-2 Adrenergic R. | 2RH1 | -8.2 | Asp113, Asn312, Tyr316 |

| Monoamine Oxidase B | 2V5Z | -7.5 | Tyr326, Cys172, Gln206 |

Stage 3: Molecular Dynamics (MD) Simulation

Expertise & Experience: A docking score is a static snapshot. It doesn't account for the dynamic nature of proteins or the stability of the ligand in the binding pocket over time. MD simulations provide this crucial information. A common pitfall is running simulations that are too short to be meaningful. We recommend a minimum of 100 nanoseconds to allow the system to relax and for stable interactions to be confirmed.

Trustworthiness: The primary metric for validating the simulation's stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A system that reaches a stable plateau in its RMSD plot is considered to have equilibrated, lending confidence to the observed interactions.

Protocol 3: Assessing Complex Stability with GROMACS

-

System Preparation:

-

Take the best-scoring docked pose from the previous stage as the starting structure.

-

Use a tool like GROMACS to place the protein-ligand complex in a simulation box.

-

Solvate the box with a realistic water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system's charge.

-

-

Energy Minimization & Equilibration:

-

Perform a steep descent energy minimization to remove any steric clashes.

-

Run two short equilibration phases: first under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

-

-

Production MD Run:

-

Execute the main simulation for at least 100 ns. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

RMSD: Plot the RMSD of the protein backbone and the ligand over time. A stable complex will show the ligand RMSD fluctuating around a low, stable value after an initial equilibration period.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible regions.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking. A hydrogen bond that is present for >80% of the simulation time is considered highly stable.

-

Stage 4: ADMET & Physicochemical Profiling

Expertise & Experience: A potent molecule is useless if it has poor drug-like properties. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical filtering step. Relying on a single prediction algorithm is unwise; we use a consensus approach, cross-referencing predictions from multiple well-regarded platforms.

Trustworthiness: The predictions are benchmarked against known rules and cutoffs, such as Lipinski's Rule of Five. A compound is flagged for potential issues if it violates multiple rules or shows a high probability of toxicity in several models.

Protocol 4: ADMET Prediction with Web-Based Tools

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Prediction: Submit the SMILES string to multiple online ADMET prediction servers. Excellent, freely available resources include SwissADME and pkCSM.

-

Data Consolidation: Consolidate the key predicted parameters into a summary table. Pay close attention to:

-

Physicochemical Properties: Molecular Weight, LogP, TPSA (Topological Polar Surface Area).

-

Pharmacokinetics: Human Intestinal Absorption, BBB (Blood-Brain Barrier) Permeation, CYP450 enzyme inhibition.

-

Druglikeness: Lipinski's Rule violations, bioavailability score.

-

Toxicity: AMES toxicity, hERG inhibition.

-

Data Presentation: Predicted ADMET & Physicochemical Properties

| Property | Predicted Value | Acceptable Range | Assessment |

| Molecular Weight | 163.21 g/mol | < 500 | Excellent |

| LogP (Consensus) | 1.45 | -0.4 to +5.6 | Optimal |

| TPSA | 46.19 Ų | < 140 Ų | Excellent |

| H-Bond Donors | 2 | ≤ 5 | Excellent |

| H-Bond Acceptors | 2 | ≤ 10 | Excellent |

| Lipinski Violations | 0 | ≤ 1 | Excellent |

| GI Absorption | High | High | Favorable |

| BBB Permeant | Yes | Yes/No | Favorable for CNS target |

| hERG I Inhibition | No | No | Favorable (Low Cardiotox.) |

| AMES Toxicity | No | No | Favorable (Non-mutagenic) |

Conclusion: Synthesizing the Data for Candidate Prioritization

The final step is to synthesize the data from all four stages. An ideal candidate, such as this compound appears to be in our hypothetical analysis, would exhibit:

-

Strong, specific binding to a therapeutically relevant target (from Docking).

-

A stable binding mode over time, confirmed by persistent key interactions (from MD Simulation).

-

A favorable ADMET profile with no major predicted liabilities (from ADMET prediction).

This integrated, multi-pillar computational workflow provides a robust, evidence-based foundation for advancing this compound to the next stage of experimental validation. It successfully de-risks the compound by identifying its most likely biological targets and confirming its drug-like potential before committing significant resources to laboratory synthesis and testing.

References

-

In Silico Drug Discovery Workflow. Insilico Medicine. [Link]

-

Computational Drug Discovery Pipeline. University of Wisconsin-Madison. [Link]

-

A Guide to In Silico Drug Design. Pinzi, L., & Rastelli, G. (2019). Molecules, 24(19), 3467. [Link]

-

Computational Methods in Drug Discovery. Guedes, I. A., et al. (2021). Frontiers in Molecular Biosciences, 8, 743937. [Link]

-

Molecular Docking Protocol. Bolivar, S. (2017). ResearchGate. [Link]

-

AutoDock Vina Documentation. Scripps Research. [Link]

-

GROMACS User Manual. University of Groningen. [Link]

-

SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Daina, A., et al. (2017). Scientific Reports, 7, 42717. [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Pires, D. E. V., et al. (2015). Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

-

RCSB Protein Data Bank. Berman, H. M., et al. (2000). Nucleic Acids Research, 28(1), 235-242. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Amino-5-hydroxyindane

Introduction

(S)-3-Amino-5-hydroxyindane is a chiral aminoindane derivative of significant interest in medicinal chemistry and drug development. The indane scaffold is a privileged structure found in numerous biologically active compounds. The specific stereochemistry and substitution pattern of this compound make it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This document provides a detailed, research-grade laboratory protocol for the multi-step synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described synthetic pathway is based on established chemical transformations and offers a practical approach for laboratory-scale preparation.

Overall Synthetic Strategy

The synthesis of this compound is approached through a multi-step sequence starting from the commercially available 5-methoxy-1-indanone. The strategy involves the demethylation of the methoxy group to unveil the key 5-hydroxy-1-indanone intermediate. This is followed by a reductive amination to introduce the amino group at the 3-position, yielding the racemic product. The crucial enantioselective separation is then achieved through classical resolution using a chiral acid to isolate the desired (S)-enantiomer. To facilitate handling and purification, the amino group is transiently protected. The final step involves the removal of this protecting group to afford the target compound.

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Methoxy-1-indanone | ≥98% | Sigma-Aldrich |

| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Acros Organics |

| Benzene | Anhydrous, 99.8% | Fisher Scientific |

| Ammonium acetate | ≥98% | J.T. Baker |

| Sodium cyanoborohydride (NaBH₃CN) | 95% | Alfa Aesar |

| Methanol | Anhydrous, 99.8% | VWR Chemicals |

| Di-tert-butyl dicarbonate (Boc₂O) | 97% | TCI America |

| Triethylamine (TEA) | ≥99.5% | EMD Millipore |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Macron Fine Chemicals |

| L-(-)-Tartaric acid | ≥99.5% | Sigma-Aldrich |

| Ethyl acetate | HPLC grade | Pharmco-Aaper |

| Hexanes | HPLC grade | Honeywell |

| Trifluoroacetic acid (TFA) | ≥99% | Oakwood Chemical |

| Sodium bicarbonate | ACS reagent | Avantor |

| Sodium sulfate | Anhydrous, granular | BDH |

| Silica gel | 230-400 mesh, 60 Å | Sorbent Technologies |

Experimental Protocols

Part 1: Synthesis of 5-Hydroxy-1-indanone

This initial step involves the demethylation of 5-methoxy-1-indanone to produce the key intermediate, 5-hydroxy-1-indanone. This is achieved using a Lewis acid, aluminum chloride, in a non-polar solvent.

Procedure:

-

To a solution of 5-methoxy-1-indanone (10.0 g, 61.7 mmol) in dry benzene (250 mL) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous aluminum chloride (20.6 g, 154 mmol) portion-wise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 90:10 Dichloromethane/Acetonitrile).[1]

-

After completion, cool the mixture to room temperature and then carefully pour it into a beaker containing 300 mL of ice-cold 1M HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of Dichloromethane/Acetonitrile (95:5 to 90:10) as the eluent to afford 5-hydroxy-1-indanone as a yellow solid.[1]

Expected Yield: ~8.3 g (90%) Characterization Data (¹H NMR, DMSO-d₆): δ 2.58-2.67 (m, 2H), 2.94-3.01 (m, 2H), 6.79 (dd, 1H), 6.84 (s, 1H), 7.47 (d, 1H).[1]

Part 2: Synthesis of Racemic 3-Amino-5-hydroxyindane

The ketone functional group of 5-hydroxy-1-indanone is converted to a primary amine via reductive amination.[2][3] This one-pot reaction involves the in-situ formation of an imine with an ammonia source, followed by reduction.

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5-hydroxy-1-indanone (5.0 g, 33.7 mmol) in 100 mL of anhydrous methanol.

-

Add ammonium acetate (26.0 g, 337 mmol) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (2.54 g, 40.4 mmol) in small portions over 20 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC (Eluent: 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide).

-

Quench the reaction by the slow addition of 50 mL of 1M HCl at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue to pH > 10 with 6M NaOH.

-

Extract the aqueous layer with ethyl acetate (4 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 3-amino-5-hydroxyindane as a crude oil, which may solidify upon standing. This crude product is used in the next step without further purification.

Part 3: N-Boc Protection of Racemic 3-Amino-5-hydroxyindane

To facilitate the chiral resolution, the amino group of the racemic product is protected with a tert-butyloxycarbonyl (Boc) group.[4][5][6]

Procedure:

-

Dissolve the crude racemic 3-amino-5-hydroxyindane (approx. 33.7 mmol) in a mixture of dichloromethane (100 mL) and triethylamine (6.8 g, 9.4 mL, 67.4 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (8.0 g, 37.1 mmol) in 20 mL of dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (7:3 to 1:1) as the eluent to yield racemic N-Boc-3-amino-5-hydroxyindane.

Part 4: Chiral Resolution of N-Boc-3-amino-5-hydroxyindane

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, L-(-)-tartaric acid.[7] The differing solubilities of these salts allow for their separation by fractional crystallization.

Caption: Diagram illustrating the chiral resolution process.

Procedure:

-

Dissolve the racemic N-Boc-3-amino-5-hydroxyindane (e.g., 5.0 g) in hot methanol (e.g., 50 mL).

-

In a separate flask, dissolve an equimolar amount of L-(-)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the aminoindane solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol.

-

The enantiomeric excess of the resolved material can be checked at this stage by converting a small sample back to the free amine and analyzing by chiral HPLC.

-

To liberate the free Boc-protected amine, suspend the diastereomeric salt in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched (S)-N-Boc-3-amino-5-hydroxyindane.

-